2,5-Bis(diethoxyphosphoryl)thiophene

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives, including those related to 2,5-bis(diethoxyphosphoryl)thiophene, often involves strategies such as Stille coupling. For example, thiophene-benzoquinones and related compounds have been prepared through Stille coupling between dibromo-1,4-benzoquinone precursors and organostannane reagents, showcasing methodologies that may be adapted for synthesizing 2,5-bis(diethoxyphosphoryl)thiophene derivatives (Atzori et al., 2014).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including 2,5-bis(diethoxyphosphoryl)thiophene, is characterized by the presence of thiophene rings and diethoxyphosphoryl groups. These structural features influence the compound's electronic properties and reactivity. The conjugation within the thiophene rings and the interactions between sulfur atoms and other groups in the molecule play a crucial role in determining its structural conformation and electronic properties.

Chemical Reactions and Properties

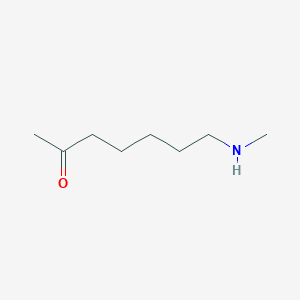

Thiophene derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the reaction of thiophene derivatives with diethyl phosphite in the presence of chlorotrimethylsilane has been developed as a convenient approach for synthesizing bis(diethoxyphosphorylalkyl)amines, indicating the reactivity of such compounds towards nucleophilic addition and substitution reactions (Kaboudin & Moradi, 2006).

Aplicaciones Científicas De Investigación

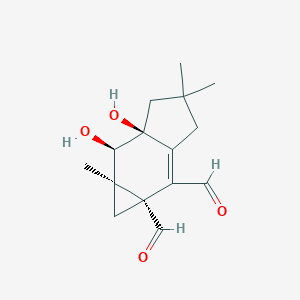

Drug Therapy for Leishmaniasis : A study by Bocamino (2017) discusses the kinetic disposition of a synthetic analogue of grandisine, which is structurally related to 2,5-Bis(diethoxyphosphoryl)thiophene. This compound shows potential for new drug therapy for leishmaniasis, with the possibility of reduced cytotoxicity and improved absorption, distribution, metabolism, and excretion (Bocamino, 2017).

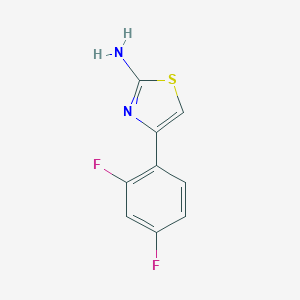

Anti-Tumor, Hemolytic, and Biofilm Inhibition Activities : Novel derivatives of 2,5-biaryl-3-hexylthiophene, which are related to 2,5-Bis(diethoxyphosphoryl)thiophene, have been synthesized and found to exhibit promising anti-tumor, hemolytic, and biofilm inhibition activities, as reported by Ikram et al. (2016) (Ikram et al., 2016).

Optoelectronic Device Applications : A study by Pepitone et al. (2003) on blue-emitting 2,5-bis(3,4-ethylenedioxy)thien-2-yl)-3-substituted thiophene monomers, closely related to the compound of interest, suggests their potential for tailoring properties in optoelectronic device applications (Pepitone et al., 2003).

Photodegradation Studies : Poly[2,5-bis(dimethylsilyl)thiophene], a copolymer with thiophene units, degrades under UV light, revealing insights into its structure and photodegradation mechanisms, as explored by Hu and Weber (1989) (Hu & Weber, 1989).

Inflammation and Pain Treatment : 5-Alkyl-2,3-diarylthiophenes, chemically akin to 2,5-Bis(diethoxyphosphoryl)thiophene, have been shown to be useful in treating inflammation and/or pain, as indicated in a study on MPEG-2 standardization activities by Sikora (2000) (Sikora, 2000).

Electrochromic Properties in Electronics : Novel carbazole-containing copolymers with thiophene demonstrate promising electrochromic properties, with potential applications in displays and electronics, as reported by Aydın and Kaya (2013) (Aydın & Kaya, 2013).

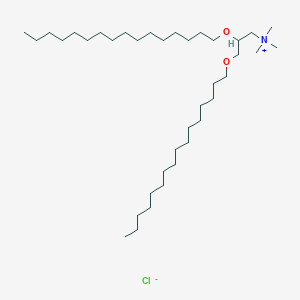

Organic Electronics and Catalysis : Thiophene-benzoquinones, structurally related to 2,5-Bis(diethoxyphosphoryl)thiophene, are valuable precursors for thiophene-containing anilate ligands, with applications in organic electronics and catalysis, as discussed by Atzori et al. (2014) (Atzori et al., 2014).

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of 2,5-Bis(diethoxyphosphoryl)thiophene could be in the field of medicinal chemistry and drug development.

Propiedades

IUPAC Name |

2,5-bis(diethoxyphosphoryl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O6P2S/c1-5-15-19(13,16-6-2)11-9-10-12(21-11)20(14,17-7-3)18-8-4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDZSFJMBBHZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=CC=C(S1)P(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O6P2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369771 | |

| Record name | Tetraethyl thiene-2,5-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(diethoxyphosphoryl)thiophene | |

CAS RN |

100651-98-7 | |

| Record name | Tetraethyl thiene-2,5-diylbis(phosphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

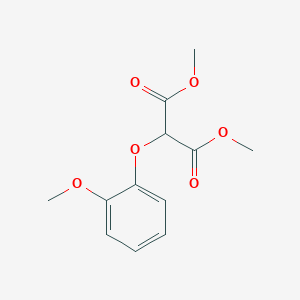

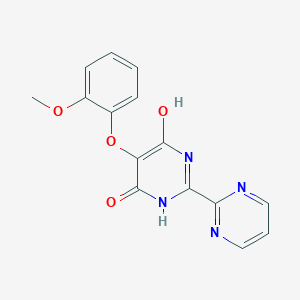

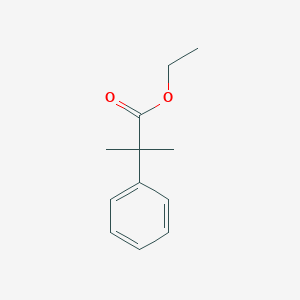

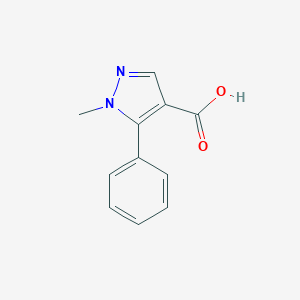

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.